1-(thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid
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Overview
Description
1-(Thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid is a compound that combines a piperidine ring with a thiophene sulfonyl group Piperidine is a six-membered heterocycle containing one nitrogen atom, while thiophene is a five-membered ring with one sulfur atom The trifluoroacetic acid component is often used as a counterion to stabilize the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophene-2-sulfonyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring with thiophene-2-sulfonyl chloride under basic conditions.
Trifluoroacetic Acid Addition: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophene-2-sulfonyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
1-(Thiophene-2-sulfonyl)piperidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(thiophene-2-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The thiophene sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophene-2-sulfonyl)piperidin-4-one: This compound is similar but lacks the amine group at the 4-position.
1-(Thiophene-2-sulfonyl)piperidin-4-ol: This compound has a hydroxyl group instead of an amine group at the 4-position.
Uniqueness
1-(Thiophene-2-sulfonyl)piperidin-4-amine is unique due to the presence of both the thiophene sulfonyl group and the amine group on the piperidine ring. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2763750-15-6 |
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Molecular Formula |
C11H15F3N2O4S2 |
Molecular Weight |
360.4 |
Purity |
95 |
Origin of Product |
United States |
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